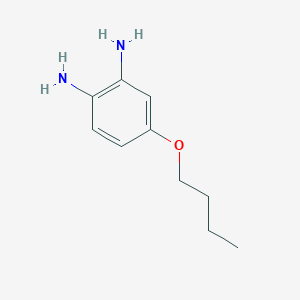

4-Butoxybenzene-1,2-diamine

Descripción

4-Butoxybenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with two amine groups at the 1,2-positions and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position. The butoxy substituent, an alkoxy group, imparts electron-donating effects via resonance and inductive mechanisms, enhancing the electron density of the aromatic ring. This structural motif is critical in organic synthesis, particularly in constructing heterocyclic compounds like benzimidazoles and quinoxalines. The compound’s bulky alkoxy chain may influence solubility, steric interactions, and reactivity compared to smaller substituents (e.g., methoxy, methyl, or nitro groups) .

Propiedades

Fórmula molecular |

C10H16N2O |

|---|---|

Peso molecular |

180.25 g/mol |

Nombre IUPAC |

4-butoxybenzene-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6,11-12H2,1H3 |

Clave InChI |

YEQKUNLRMROOGQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=CC(=C(C=C1)N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Substituted Benzene-1,2-diamines

Electronic Effects on Reactivity

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and butoxy (-O-(CH₂)₃CH₃) groups activate the aromatic ring via resonance, enhancing reactivity in electrophilic substitutions. For example, 4-methoxybenzene-1,2-diamine efficiently condenses with benzaldehydes to form benzimidazoles, critical in drug discovery .

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups deactivate the ring, reducing reactivity. 4-Nitrobenzene-1,2-diamine exhibits lower yields in heterocycle synthesis due to electronic deactivation and poor solubility .

Steric and Solubility Considerations

- Butoxy vs. However, its hydrophobic nature enhances solubility in non-polar solvents compared to methoxy derivatives .

- Nitro Derivatives : Despite strong EW effects, 4-nitrobenzene-1,2-diamine’s low solubility and instability (requiring immediate use post-synthesis) limit its utility .

Research Findings and Trends

Reaction Yields: Electron-donating substituents (e.g., -CH₃, -OCH₃) generally yield higher quantities in heterocycle synthesis compared to EWGs. For instance, 4-methylbenzene-1,2-diamine achieves >70% yields in indoloquinoxaline formation, while nitro derivatives yield ~50% .

Solubility-Structure Relationship : Alkoxy groups improve solubility in organic media, with butoxy derivatives outperforming methoxy and chloro analogs. This property is advantageous in organic synthesis but may complicate aqueous-phase reactions.

Stability Challenges: Diamines with EWGs (e.g., -NO₂) are prone to degradation, necessitating immediate use post-synthesis. EDGs like butoxy may enhance stability through resonance stabilization .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.